molecular formula C7H15NO2 B13448978 1-(1,4-Oxazepan-5-yl)ethan-1-ol

1-(1,4-Oxazepan-5-yl)ethan-1-ol

Cat. No.: B13448978
M. Wt: 145.20 g/mol
InChI Key: NRFMDDWJAJDORY-UHFFFAOYSA-N
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Description

1-(1,4-Oxazepan-5-yl)ethan-1-ol is an organic compound with the molecular formula C7H15NO2 It belongs to the class of oxazepanes, which are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Oxazepan-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of 1-(1,4-Oxazepan-5-yl)ethan-1-one using reducing agents such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone to the alcohol. The reaction is carried out under controlled pressure and temperature conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Oxazepan-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(1,4-Oxazepan-5-yl)ethan-1-one, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the reduction of the ketone to the alcohol can be achieved using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1,4-Oxazepan-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

  • 1-(1,4-Oxazepan-4-yl)ethan-1-ol
  • 1-(1,4-Oxazepan-5-yl)ethan-1-one
  • 2-(1,4-Oxazepan-4-yl)ethan-1-ol

Comparison: 1-(1,4-Oxazepan-5-yl)ethan-1-ol is unique due to the position of the hydroxyl group on the ethan-1-ol moiety. This structural feature can influence its reactivity and interactions with other molecules. Compared to 1-(1,4-Oxazepan-4-yl)ethan-1-ol, the compound may exhibit different chemical and biological properties due to the variation in the position of the functional group .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

1-(1,4-oxazepan-5-yl)ethanol

InChI

InChI=1S/C7H15NO2/c1-6(9)7-2-4-10-5-3-8-7/h6-9H,2-5H2,1H3

InChI Key

NRFMDDWJAJDORY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCOCCN1)O

Origin of Product

United States

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